1-{[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1H-pyrazol-4-amine hydrochloride
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Overview
Description
1-{[1-(Propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1H-pyrazol-4-amine hydrochloride is a synthetic compound that features a unique combination of a tetrazole and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1H-pyrazol-4-amine hydrochloride typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a [2+3] cycloaddition reaction between an azide and a nitrile.
Attachment of the Pyrazole Ring: The pyrazole ring is then introduced through a condensation reaction involving hydrazine and a 1,3-dicarbonyl compound.
Final Coupling: The final step involves coupling the tetrazole and pyrazole rings through a suitable linker, often using a base-catalyzed reaction.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-{[1-(Propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1H-pyrazol-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amine or tetrazole nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products:
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
1-{[1-(Propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1H-pyrazol-4-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
1-{[1-(Propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1H-pyrazol-4-amine hydrochloride vs. 1-{[1-(Propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1H-pyrazol-4-amine: The hydrochloride salt form may have different solubility and stability properties compared to the free base.
This compound vs. 1-{[1-(Propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1H-pyrazol-4-amine dihydrochloride: The dihydrochloride form may exhibit different pharmacokinetic properties.
Comparison with Similar Compounds
- 1-{[1-(Propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1H-pyrazol-4-amine
- 1-{[1-(Propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1H-pyrazol-4-amine dihydrochloride
- 1-{[1-(Propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1H-pyrazol-4-amine sulfate
This detailed overview provides a comprehensive understanding of 1-{[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1H-pyrazol-4-amine hydrochloride, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
1-[(1-propan-2-yltetrazol-5-yl)methyl]pyrazol-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N7.ClH/c1-6(2)15-8(11-12-13-15)5-14-4-7(9)3-10-14;/h3-4,6H,5,9H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEQRUZRGGIKWMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=NN=N1)CN2C=C(C=N2)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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